![molecular formula C20H23FN4O3 B1677198 Olamufloxacin CAS No. 167887-97-0](/img/structure/B1677198.png)
Olamufloxacin
Overview
Description
Olamufloxacin, also known as HSR-903, is a new fluoroquinolone synthesized by Hokuriku Seiyaku Co. Ltd . It has shown good in vitro activity, especially against Gram-positive bacteria . It has been studied for its in vivo activity in systemic and urinary tract infections in mice .
Molecular Structure Analysis
The molecular formula of Olamufloxacin is C20H23FN4O3 . Its structure includes a β-lactam ring, which is characteristic of this class of compounds .Physical And Chemical Properties Analysis
Olamufloxacin has a molecular weight of 386.18 and a XLogP of 3.61 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 rotatable bonds .Scientific Research Applications
Treatment of Systemic Infections
Olamufloxacin has been found to be active against systemic infections in mice inoculated with both Gram-positive and -negative bacteria . This suggests that it could be used in the treatment of a variety of systemic infections caused by different types of bacteria.
Treatment of Urinary Tract Infections
Olamufloxacin has shown efficacy in treating experimental urinary tract infections in mice caused by Pseudomonas aeruginosa . This indicates its potential use in the treatment of urinary tract infections, particularly those caused by P. aeruginosa.
Treatment of Respiratory Infections
Several newly developed fluoroquinolones, including Olamufloxacin, show broad-spectrum antimicrobial and potent bactericidal activity against both Gram-positive and -negative bacteria . They have been used for the treatment of respiratory infections .
Combatting Quinolone-Resistant Bacteria
The development of new quinolones that have activity against quinolone-resistant organisms is desirable . Olamufloxacin, being a new quinolone, has good in vitro activity, especially against Gram-positive bacteria . This suggests its potential use in the treatment of infections caused by quinolone-resistant bacteria.
Treatment of Urological Diseases
Fluoroquinolones containing an 8-methyl substituent, such as Olamufloxacin, are of great importance for the treatment of urological diseases . This suggests that Olamufloxacin could be used in the treatment of various urological conditions.
Inhibiting Bacterial DNA-Gyrase
Fluoroquinolones, including Olamufloxacin, inhibit bacterial DNA-gyrase . This specific mechanism of action allows fluoroquinolones to be used for the treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
Mechanism of Action
Target of Action
Olamufloxacin, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, as they prevent the excessive supercoiling of DNA during replication or transcription .
Mode of Action
Olamufloxacin inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . It also acts on topoisomerase IV, preventing the excessive supercoiling of DNA during replication or transcription . By inhibiting these functions, Olamufloxacin disrupts normal cell division .
Biochemical Pathways
It is known that the drug interferes with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption of DNA replication leads to cell death, effectively combating the bacterial infection .
Result of Action
Olamufloxacin has been found to be active against both Gram-positive and -negative bacteria . It has shown efficacy in treating systemic infections and urinary tract infections in mice . The in vivo activity of Olamufloxacin was slightly less than the in vitro activity, which could be explained by host factors or pharmacokinetics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like Olamufloxacin . Biological factors such as the bacterial community and mobile genetic elements, as well as non-biological factors like the presence of other antibiotics or heavy metals, can affect the distribution and spread of antibiotic resistance genes .
properties
IUPAC Name |
5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEILBPMISZFZQK-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olamufloxacin | |
CAS RN |
167887-97-0 | |
Record name | Olamufloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167887970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLAMUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJG8KL1435 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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